![molecular formula C14H12N4O2S2 B5823058 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide
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Overview
Description
2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as ACTA, is a synthetic compound that has received attention for its potential application in scientific research.
Mechanism of Action
2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide is believed to inhibit PTPs by binding to the catalytic site of the enzyme and preventing its activity. This leads to altered cellular signaling pathways and downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide is its specificity for PTPs, which allows for targeted inhibition of specific signaling pathways. However, its potency and selectivity may vary depending on the specific PTP being targeted. In addition, 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide. Additionally, further investigation is needed to determine the specific PTPs targeted by 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide and their downstream effects on cellular processes. Finally, the potential therapeutic applications of 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide in various diseases warrant further investigation.
Synthesis Methods
2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide is synthesized through a multi-step process starting with the reaction of 2-chloroacetyl chloride with 2-mercaptothiazoline to form 2-(2-mercaptothiazolyl)acetyl chloride. This intermediate is then reacted with 5-acetyl-3-cyano-6-methyl-2-pyridinethiol to form 2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegeneration. In addition, it has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes involved in regulating cellular signaling pathways.
properties
IUPAC Name |
2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-11(9(2)19)5-10(6-15)13(17-8)22-7-12(20)18-14-16-3-4-21-14/h3-5H,7H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBISPJNSJUCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)NC2=NC=CS2)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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